molecular formula C10H11NO5 B2639278 methyl 6-hydroxy-2-(2-methoxy-2-oxoethyl)pyridine-3-carboxylate CAS No. 766548-57-6

methyl 6-hydroxy-2-(2-methoxy-2-oxoethyl)pyridine-3-carboxylate

Cat. No.: B2639278
CAS No.: 766548-57-6
M. Wt: 225.2
InChI Key: GYHAGSOTEKYBOD-UHFFFAOYSA-N
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Description

Methyl 6-hydroxy-2-(2-methoxy-2-oxoethyl)pyridine-3-carboxylate is a pyridine derivative characterized by a hydroxyl group at position 6, a methoxy-oxoethyl substituent at position 2, and a methyl ester at position 2. This multifunctional structure imparts unique physicochemical properties, such as hydrogen-bonding capacity (via the hydroxyl group) and ester-based reactivity.

Properties

IUPAC Name

methyl 2-(2-methoxy-2-oxoethyl)-6-oxo-1H-pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-15-9(13)5-7-6(10(14)16-2)3-4-8(12)11-7/h3-4H,5H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYHAGSOTEKYBOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=CC(=O)N1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-hydroxy-2-(2-methoxy-2-oxoethyl)pyridine-3-carboxylate typically involves multi-step organic reactions. One common method involves the esterification of 6-hydroxy-2-(2-methoxy-2-oxoethyl)pyridine-3-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, leading to more efficient and scalable production processes.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-hydroxy-2-(2-methoxy-2-oxoethyl)pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 6-oxo-2-(2-methoxy-2-oxoethyl)pyridine-3-carboxylate.

    Reduction: Formation of methyl 6-hydroxy-2-(2-hydroxyethyl)pyridine-3-carboxylate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 6-hydroxy-2-(2-methoxy-2-oxoethyl)pyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to biologically active pyridine derivatives.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 6-hydroxy-2-(2-methoxy-2-oxoethyl)pyridine-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets in biological systems, such as enzymes or receptors, leading to modulation of their activity. The presence of functional groups like the hydroxy and methoxy groups may play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, and observed properties:

Compound Name (CAS or Identifier) Substituents Key Properties Biological/Functional Activity Reference
Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-... 6-oxo, 2-phenyl, 5-(thiophen-3-yl), 1-tosyl Melting point: 152–159°C; enantioselective synthesis via column chromatography Not reported
[11C]Raclopride 6-hydroxy, 2-methoxy, benzamide backbone Radiolabeled with ¹¹C; used in PET imaging Dopamine D2/D3 receptor antagonist
SIB-1757 6-methyl, 2-(phenylazo) IC₅₀: 0.37 µM (hmGluR5); noncompetitive antagonist Selective mGluR5 antagonist
Phenyl 2-methoxy-3-pyridinecarboxylate 2-methoxy, 3-phenyl ester Purity >95%; used in chemical synthesis Laboratory reagent
Ethyl 4-methyl-2-oxo-6-(trifluoromethyl)-... 4-methyl, 2-oxo, 6-(trifluoromethyl) Trifluoromethyl enhances lipophilicity Not reported

Key Comparative Insights

Substituent Impact on Physicochemical Properties
  • Hydroxyl Groups : The 6-hydroxy group in the target compound and [11C]raclopride may enhance solubility and hydrogen-bonding interactions, critical for receptor binding or crystallinity.
  • Ester vs. Amide Functionality : Unlike [11C]raclopride (benzamide backbone), the target compound’s methyl ester at position 3 may reduce metabolic stability compared to amides but increase reactivity in esterase-mediated processes.
  • Electron-Withdrawing Groups: The trifluoromethyl group in Ethyl 4-methyl-2-oxo-6-(trifluoromethyl)-...

Biological Activity

Methyl 6-hydroxy-2-(2-methoxy-2-oxoethyl)pyridine-3-carboxylate (CAS: 766548-57-6) is an organic compound with notable biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C₁₀H₁₁NO₅
  • Functional Groups : Hydroxy group, methoxy group, carboxylate ester group.

The compound's structure suggests potential interactions with biological targets due to the presence of these functional groups, which may influence its binding affinity and specificity.

Synthesis Methods

The synthesis of this compound typically involves:

  • Esterification : The reaction of 6-hydroxy-2-(2-methoxy-2-oxoethyl)pyridine-3-carboxylic acid with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid) under reflux conditions.
  • Industrial Production : Utilization of continuous flow reactors for optimized reaction conditions to improve yield and scalability.

Antimicrobial Properties

Research has indicated that derivatives of pyridine, including this compound, exhibit significant antimicrobial activity. For instance:

  • Antibacterial Activity : Studies have shown that certain pyridine derivatives display effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds can range from 0.0048 mg/mL to 0.0195 mg/mL against different strains .
CompoundMIC (mg/mL)Target Organism
12a0.0195E. coli
150.0048B. mycoides
150.039C. albicans

Anticancer Activity

The compound has also been investigated for its potential anticancer properties:

  • Mechanism of Action : It is believed that this compound interacts with specific molecular targets such as enzymes or receptors involved in cancer progression.

Research into similar pyridine derivatives has demonstrated varying levels of antiproliferative activity against cancer cell lines, suggesting that modifications to the pyridine structure can enhance biological efficacy .

Case Studies

  • Study on Antimicrobial Activity : A recent study evaluated several pyridine derivatives and reported promising results for methyl 6-hydroxy derivatives against both Gram-positive and Gram-negative bacteria, with MIC values indicating effective antimicrobial properties .
  • Anticancer Research : In vitro studies have shown that compounds structurally similar to methyl 6-hydroxy derivatives exhibit significant cytotoxicity against cancer cell lines, providing a basis for further exploration in drug development .

The exact mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that:

  • The hydroxy and methoxy groups may enhance binding to target proteins or enzymes.
  • Potential modulation of signaling pathways involved in cell growth and apoptosis could be a contributing factor to its observed anticancer effects.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare methyl 6-hydroxy-2-(2-methoxy-2-oxoethyl)pyridine-3-carboxylate?

  • Methodological Answer : The compound can be synthesized via catalytic hydrogenation of precursor alkenylpyridines. For example, hydrogenation of methyl 2-vinylpyridine-6-carboxylate analogs using PtO₂ or palladium on activated charcoal yields alkyl-substituted piperidine derivatives, which may undergo subsequent functionalization . Intermediate steps often involve protecting the hydroxyl group (e.g., methoxymethyl or Boc groups) to prevent undesired side reactions during reduction. Characterization of intermediates via NMR and mass spectrometry is critical to confirm structural integrity .

Q. Which spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the positions of the hydroxy, methoxy, and ester groups. Aromatic protons in the pyridine ring typically appear between δ 7.5–8.5 ppm, while ester carbonyls resonate near δ 165–175 ppm .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) is used to assess purity. A C18 column and gradient elution (water/acetonitrile with 0.1% formic acid) provide optimal separation .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) and fragments, ensuring the absence of byproducts .

Q. What stability considerations are critical for storing this compound?

  • Methodological Answer :

  • Moisture Sensitivity : The ester and hydroxy groups are prone to hydrolysis. Store under inert gas (N₂/Ar) in airtight containers with desiccants .
  • Temperature : Long-term storage at –20°C in amber vials prevents photodegradation. Avoid repeated freeze-thaw cycles .
  • Compatibility : Use glass or PTFE-lined caps; avoid polypropylene, which may leach plasticizers .

Advanced Research Questions

Q. How do reaction conditions influence stereochemical outcomes in dihydropyridine derivatives of this compound?

  • Methodological Answer : Diastereoselectivity in cyclization reactions (e.g., forming pyrrolidine or piperidine rings) depends on:

  • Catalyst Choice : PtO₂ favors cis-reduction of alkenes, while Pd/C may lead to trans intermediates .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, enhancing selectivity for specific diastereomers .
  • Temperature : Lower temperatures (–78°C to 0°C) favor kinetic control, whereas higher temperatures promote thermodynamic products .
    • Data Contradiction : Conflicting yields in literature (e.g., 60–90% for PtO₂ vs. 40–75% for Pd/C) often arise from differences in substrate purity or catalyst activation protocols .

Q. What strategies mitigate ester group hydrolysis during functionalization reactions?

  • Methodological Answer :

  • Protecting Groups : Temporarily replace the hydroxy group with a silyl ether (e.g., TBS) or methoxymethyl group before ester modification .
  • Low-Temperature Reactions : Perform acylations or alkylations at 0–4°C to slow hydrolysis kinetics .
  • pH Control : Maintain neutral to slightly acidic conditions (pH 6–7) to avoid base-catalyzed ester cleavage .

Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) be optimized for boronate-containing analogs of this compound?

  • Methodological Answer :

  • Boronate Preparation : Introduce a tetramethyl dioxaborolan-2-yl group at the 5-position via palladium-catalyzed borylation .
  • Catalyst System : Use Pd(PPh₃)₄ with K₂CO₃ in THF/water (3:1) at 80°C for 18 hours. Monitor conversion via TLC (silica gel, ethyl acetate/hexane) .
  • Purification : Remove Pd residues by filtration through Celite followed by column chromatography (silica gel, gradient elution) .

Q. How should researchers address contradictory data in catalytic hydrogenation yields between studies?

  • Methodological Answer :

  • Variable Control : Standardize substrate purity, catalyst pre-treatment (e.g., PtO₂ activation in H₂), and reaction scale .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track hydrogen consumption and intermediate formation .
  • Reproducibility : Compare results across multiple batches and laboratories. Discrepancies may arise from trace impurities (e.g., sulfur compounds) deactivating catalysts .

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